molecular formula C10H9Cl2N3O2 B1618284 5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 33008-65-0

5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B1618284
CAS No.: 33008-65-0
M. Wt: 274.1 g/mol
InChI Key: OUWWIVIPQVUTDU-UHFFFAOYSA-N
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Description

5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes an amino group, dichlorophenyl group, and a methoxy group attached to a pyrazolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:

    Formation of the pyrazolone ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazolone ring with 2,6-dichloro-4-methoxybenzene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions and improve product isolation.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal reaction conditions and product stability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The amino, dichlorophenyl, and methoxy groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific diseases.

    Pharmaceuticals: Investigation of its pharmacological properties and potential therapeutic applications.

    Materials Science: Exploration of its properties for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to specific receptors: Interaction with cellular receptors to modulate biological responses.

    Enzyme inhibition: Inhibition of specific enzymes involved in disease pathways.

    Signal transduction pathways: Modulation of signaling pathways to achieve therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-(2,6-dichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one: Lacks the methoxy group, which may affect its chemical and biological properties.

    5-Amino-2-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one: Lacks the dichloro groups, which may influence its reactivity and applications.

    5-Amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one:

Uniqueness

The presence of both dichloro and methoxy groups in 5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-amino-2-(2,6-dichloro-4-methoxyphenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O2/c1-17-5-2-6(11)10(7(12)3-5)15-9(16)4-8(13)14-15/h2-3H,4H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWWIVIPQVUTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)N2C(=O)CC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186643
Record name 5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33008-65-0
Record name 5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33008-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033008650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
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5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
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